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## Ophiopogonin B cell viability assay (MTT, CCK-8) protocol

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Compound of Interest		
Compound Name:	Ophiopogonin B	
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# Application Notes: Ophiopogonin B Cell Viability Assays

Introduction **Ophiopogonin B** (OP-B) is a bioactive steroidal saponin isolated from the roots of Ophiopogon japonicus, a plant used in traditional Chinese medicine.[1][2] Extensive research has demonstrated its potential as an anticancer agent against a variety of malignancies, including non-small cell lung cancer, hepatocellular carcinoma, nasopharyngeal carcinoma, and gastric cancer.[1][2][3][4] OP-B exerts its cytotoxic effects by modulating multiple cellular processes and signaling pathways. It has been shown to induce apoptosis (programmed cell death), autophagy, mitotic catastrophe, and ferroptosis in cancer cells.[2][5] The underlying mechanisms involve the regulation of key signaling pathways such as PI3K/AKT, AMPK, Hippo, and Wnt/β-catenin.[1][3][6]

To quantify the cytotoxic and anti-proliferative effects of **Ophiopogonin B**, colorimetric cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are commonly employed.[2][3][4] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan product, the amount of which is directly proportional to the number of living cells.[7] [8] This document provides detailed protocols for assessing the effects of **Ophiopogonin B** on cancer cell lines using both MTT and CCK-8 assays.

Data Presentation: **Ophiopogonin B** Cytotoxicity



The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for **Ophiopogonin B** in various non-small cell lung cancer (NSCLC) cell lines after 24 hours of treatment.

Cell Line	Cancer Type	Assay	IC50 Value (μM)
A549	NSCLC	MTT	14.22 ± 1.94
NCI-H1299	NSCLC	MTT	12.14 ± 2.01
NCI-H460	NSCLC	MTT	16.11 ± 1.83

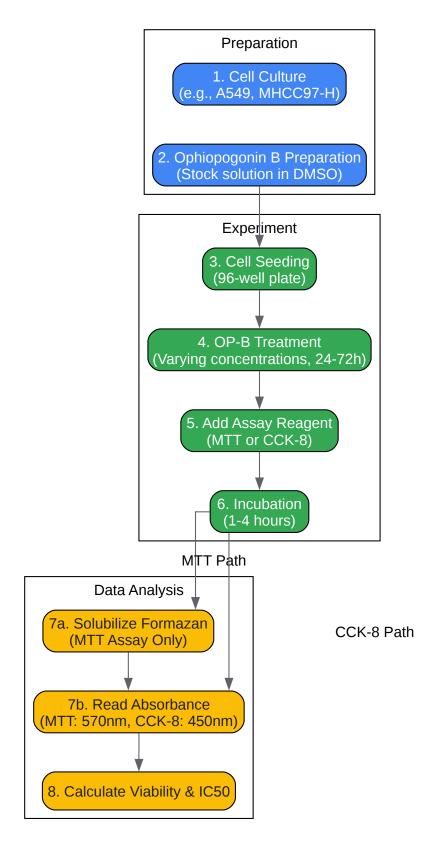
Data sourced from

Zhang, S., et al.

(2021).[4][6]

## **Experimental Workflow & Signaling Pathway**

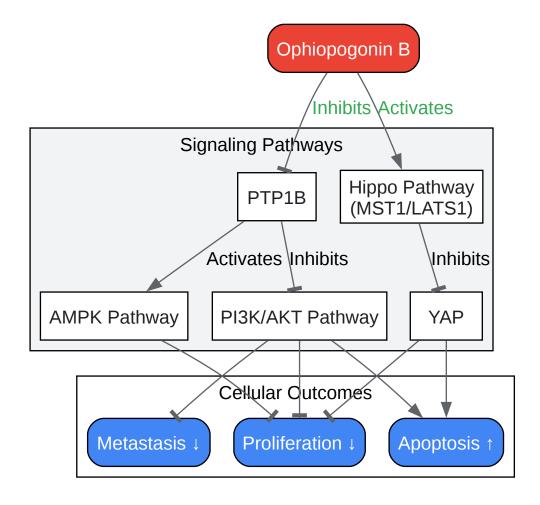




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Caption: General experimental workflow for Ophiopogonin B cell viability assays.





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Caption: Simplified signaling pathways modulated by Ophiopogonin B.

## **Protocol 1: MTT Cell Viability Assay**

This protocol details the steps to determine cell viability after treatment with **Ophiopogonin B** using the MTT assay. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]

#### Materials:

- Ophiopogonin B (purity ≥97%)
- Dimethyl sulfoxide (DMSO, cell culture grade)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Appropriate cancer cell line (e.g., A549, MHCC97-H)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- 96-well flat-bottom sterile plates
- Multi-channel pipette
- Microplate reader (capable of reading absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- · Cell Seeding:
  - Harvest cells during their logarithmic growth phase and perform a cell count.
  - Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
  - Seed 100 μL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
  - Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
     [7]
- Ophiopogonin B Treatment:
  - Prepare a stock solution of Ophiopogonin B (e.g., 20 mM) in DMSO.
  - Prepare serial dilutions of Ophiopogonin B in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 40 μM). The final DMSO concentration in the medium should be less than 0.1% to avoid solvent toxicity.



- Carefully remove the medium from the wells and add 100 μL of the prepared
   Ophiopogonin B dilutions. Include "vehicle control" wells containing medium with the same concentration of DMSO as the treatment wells, and "untreated control" wells with fresh medium only.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Assay:
  - $\circ$  After the treatment period, add 10  $\mu$ L of the 5 mg/mL MTT solution to each well.
  - Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10] A purple precipitate should be visible under a microscope.
  - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
  - Add 150 μL of DMSO to each well to dissolve the formazan crystals.[10]
  - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.[8]
  - Calculate the percentage of cell viability using the following formula:
    - Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  - Plot a dose-response curve (Cell Viability % vs. Ophiopogonin B concentration) to determine the IC50 value.

## **Protocol 2: CCK-8 Cell Viability Assay**

This protocol uses the Cell Counting Kit-8 (CCK-8), which is a more convenient and sensitive method. It utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction, eliminating the need for a solubilization step.[7]



#### Materials:

- Ophiopogonin B (purity ≥97%)
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Cell Counting Kit-8 (CCK-8) reagent
- · Appropriate cancer cell line
- Complete cell culture medium
- 96-well flat-bottom sterile plates
- · Multi-channel pipette
- Microplate reader (capable of reading absorbance at 450 nm)
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Seeding:
  - $\circ$  Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.[11][12]
- Ophiopogonin B Treatment:
  - Prepare serial dilutions of Ophiopogonin B in complete culture medium as described in the MTT protocol.
  - $\circ$  Remove the old medium and add 100  $\mu L$  of the **Ophiopogonin B** dilutions to the corresponding wells.
  - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- CCK-8 Assay:



- After the treatment period, add 10 μL of CCK-8 solution directly to each well.[7][11][12] Be careful not to introduce bubbles, as they can interfere with the absorbance reading.[7]
- Incubate the plate for 1-4 hours in the incubator.[7][11][12] The incubation time can be
  optimized based on the cell type and density.
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 450 nm using a microplate reader.[11][12]
  - Calculate the percentage of cell viability using the formula:
    - Cell Viability (%) = (Absorbance of Treated Cells Absorbance of Blank) / (Absorbance of Control Cells Absorbance of Blank) x 100 (Note: A blank well should contain only medium and the CCK-8 reagent).
  - Plot the results and determine the IC50 value as described for the MTT assay.

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